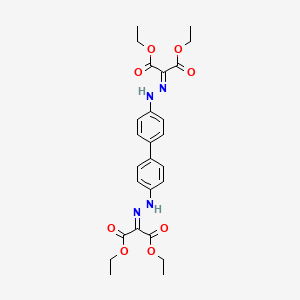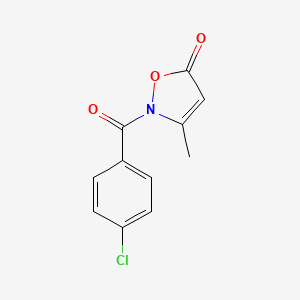
Benzoic acid, 4,4'-azobis[2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4,4’-azobis[2-hydroxy-] is an organic compound with the molecular formula C14H10N2O6. It features a benzene ring substituted with a carboxylic acid group and an azo group, which is further substituted with a hydroxy group. This compound is notable for its unique structure, which combines the properties of benzoic acid and azo compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-azobis[2-hydroxy-] typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of benzoic acid, 4,4’-azobis[2-hydroxy-] may involve large-scale azo coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4,4’-azobis[2-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Amines are the primary products.
Substitution: Depending on the substituent, products can include halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4,4’-azobis[2-hydroxy-] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4,4’-azobis[2-hydroxy-] involves its ability to undergo redox reactions. The azo group can participate in electron transfer processes, making it useful in various chemical and biological applications. The compound’s molecular targets and pathways include interactions with enzymes and cellular components that facilitate its redox activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic acid: An aromatic compound with a hydroxy group, used in the production of parabens.
Azobenzene: An azo compound with two phenyl rings, known for its photoisomerization properties.
Uniqueness
Benzoic acid, 4,4’-azobis[2-hydroxy-] is unique due to its combination of a carboxylic acid group, an azo group, and a hydroxy group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
95710-87-5 |
|---|---|
Fórmula molecular |
C14H10N2O6 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
4-[(4-carboxy-3-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-5-7(1-3-9(11)13(19)20)15-16-8-2-4-10(14(21)22)12(18)6-8/h1-6,17-18H,(H,19,20)(H,21,22) |
Clave InChI |
KUNZMYAVFWDQKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)




![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)

silane](/img/structure/B14340799.png)





